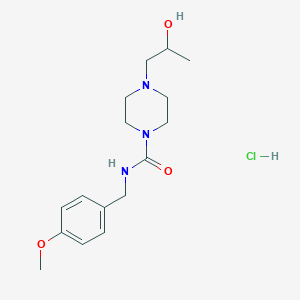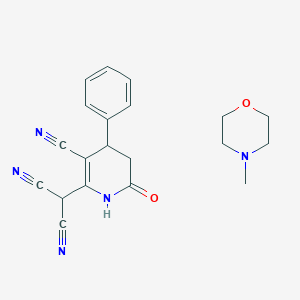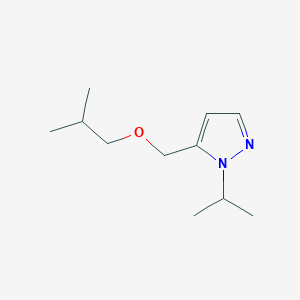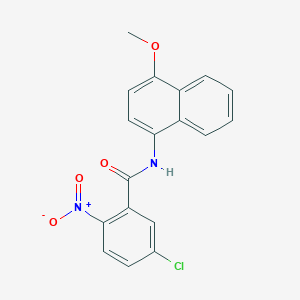
N1-(4-methoxyphenyl)-N2-(2-methylbenzyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Physical And Chemical Properties Analysis
The physical and chemical properties of “N1-(4-methoxyphenyl)-N2-(2-methylbenzyl)oxalamide” would depend on its specific structure. For example, related compounds like 4-Methoxybenzyl alcohol have a boiling point of 259 °C, a melting point of 22-25 °C, and a density of 1.113 g/mL at 25 °C .科学的研究の応用
Photodynamic Therapy
Research by Pişkin, Canpolat, and Öztürk (2020) introduced a new zinc phthalocyanine derivative that has shown remarkable potential for photodynamic therapy in treating cancer. This compound's high singlet oxygen quantum yield and good fluorescence properties make it an excellent candidate for Type II photosensitizers, offering a promising approach for cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Nucleoside Transport Inhibition
A study by Tromp et al. (2004) explored analogues of 4-nitrobenzylthioinosine, replacing its ribose moiety with substituted benzyl groups to reduce polarity and improve oral absorption. This modification resulted in compounds with varying affinities for the ENT1 nucleoside transport protein, presenting a new avenue for the development of drugs affecting nucleoside transport (Tromp et al., 2004).
Sphingosine-1-Phosphate Receptor Agonism
Kurata et al. (2017) discovered ceralifimod (ONO-4641), a selective agonist for S1P1 and S1P5 receptors, through a comprehensive structure-activity relationship study. This compound demonstrated over 30,000-fold selectivity for S1P1 over S1P3 and showed potent effects in a peripheral lymphocyte lowering test in mice, indicating its potential for treating autoimmune diseases like relapsing-remitting multiple sclerosis (Kurata et al., 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
N'-(4-methoxyphenyl)-N-[(2-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-5-3-4-6-13(12)11-18-16(20)17(21)19-14-7-9-15(22-2)10-8-14/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOQKHSSJITSKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methoxyphenyl)-N2-(2-methylbenzyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2762242.png)
![2-chloro-N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)-N-methylacetamide](/img/structure/B2762245.png)


![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2762249.png)

![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-methyl-5-methylidene-6-oxopyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]propanamide](/img/structure/B2762253.png)



![{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}[4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)phenyl]methanone](/img/structure/B2762259.png)
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2762260.png)

